molecular formula C17H19NO2 B4552133 N-(4-ethoxybenzyl)-3-methylbenzamide

N-(4-ethoxybenzyl)-3-methylbenzamide

Cat. No.: B4552133
M. Wt: 269.34 g/mol
InChI Key: BVJNOAXCJUOGBE-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzyl)-3-methylbenzamide is a synthetic benzamide derivative characterized by a 3-methylbenzoyl core and a 4-ethoxybenzylamine substituent. Benzamides are widely explored for their roles in medicinal chemistry and catalysis, particularly in metal-catalyzed C–H functionalization reactions, where substituents like ethoxy or hydroxy groups act as directing moieties . The ethoxy group in this compound may enhance electron-donating properties, influencing reactivity and coordination with transition metals.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-20-16-9-7-14(8-10-16)12-18-17(19)15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJNOAXCJUOGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthesis Efficiency : Acid chlorides (e.g., 3-methylbenzoyl chloride) yield higher efficiency (62%) compared to ester-based routes, which produce trace amounts under similar conditions .
  • Structural Features : The ethoxy group in the target compound may offer better stability than the hydroxy group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which could form hydrogen bonds affecting solubility .
  • Characterization : X-ray crystallography is critical for confirming stereochemistry in research-oriented benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide), while DEET relies on industrial quality control methods like chromatography .

Functional and Application-Based Comparisons

Role in Catalysis
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Serves as an N,O-bidentate directing group in C–H functionalization, forming stable five-membered chelates with metals like Pd or Ru .

Spectroscopic and Crystallographic Insights

  • NMR/IR Data : All compounds show characteristic amide C=O stretches (~1650–1700 cm$^{-1}$) and aromatic proton resonances (~6.5–8.0 ppm) in IR and $^1$H NMR, respectively .
  • X-ray Crystallography : The hydroxy-substituted analog’s crystal structure (space group $P2_1/c$) reveals intermolecular hydrogen bonds, while the ethoxy variant’s structure would likely exhibit van der Waals interactions due to reduced polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxybenzyl)-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxybenzyl)-3-methylbenzamide

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